Lucitanib (formerly known as E-3810, S80881, and CO-3810) is a small molecule tyrosine kinase inhibitor (TKI) classified as a multi-target inhibitor. [] It demonstrates potent inhibition against a range of tyrosine kinases crucial for tumor growth, survival, migration, and angiogenesis. [] These targets include:
Lucitanib's multi-target profile distinguishes it from more selective FGFR inhibitors and suggests potential applications in a wider range of cancers, including those driven by FGF aberrations and those sensitive to angiogenesis inhibition. []
Lucitanib is synthesized through a series of chemical reactions that involve the modification of existing molecular frameworks to create a compound with specific inhibitory properties. The synthesis process typically involves:
The detailed synthetic pathway is often patented, ensuring proprietary methods are protected while also providing insights into the specific reagents and conditions used .
Lucitanib's molecular structure can be described with the following characteristics:
The three-dimensional conformation of lucitanib allows it to effectively bind to its target receptors, inhibiting their activity and thus impacting signaling pathways involved in tumor growth and angiogenesis .
Lucitanib undergoes several significant chemical reactions in biological systems:
These reactions are crucial for understanding both the therapeutic potential and the pharmacokinetics of lucitanib .
Lucitanib exerts its anti-tumor effects primarily through the inhibition of receptor tyrosine kinases:
This dual action makes lucitanib particularly effective against tumors that rely on these pathways for growth and survival .
Lucitanib possesses several notable physical and chemical properties:
These properties influence its formulation in drug development and clinical applications .
Lucitanib is primarily investigated for its applications in oncology:
The ongoing research aims to establish lucitanib's role in personalized medicine by identifying specific patient populations that may benefit most from this targeted therapy .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3